L-Tyrosine-d4

Mass Spectrometry Quantitative Analysis Isotope Dilution

Researchers using under-characterized deuterated tyrosine analogs (e.g., d2 or d5 variants) risk systematic quantitative errors from isotopic impurity and unlabeled background. L-Tyrosine-d4 (phenyl-d4) solves this with ring-specific deuteration providing a clean +4 Da mass shift (m/z 182.18 → 186.22). Key advantages: - ≥98 atom % D isotopic enrichment & ≥99% chemical purity minimize interfering unlabeled signal. - Documented LC-MS/MS performance: 3.0% CV (n=12), 2.5 ng/mL LOD for plasma tyrosine. - Orthogonal mass shift enables use as PAH enzyme product tracer, irreplaceable by d2/d7/13C variants. - Reference standard-grade purity qualifies it for QC of tyrosine-containing pharmaceuticals & supplements.

Molecular Formula C9H11NO3
Molecular Weight 185.21 g/mol
CAS No. 62595-14-6
Cat. No. B121951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine-d4
CAS62595-14-6
Synonyms(-)-α-Amino-p-hydroxyhydrocinnamic Acid-d4;  Therigon-d4;  p-Tyrosine-d4;  (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4;  (S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4;  (S)-Tyrosine-d4;  (S)-α-Amino-4-hydroxybenzenepropanoic Acid-d4;  L-(-)-Tyrosin
Molecular FormulaC9H11NO3
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D
InChIKeyOUYCCCASQSFEME-FCDGGRDXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-4-Hydroxyphenyl-d4-alanine Specifications & Procurement


L-4-Hydroxyphenyl-2,3,5,6-d4-alanine (L-Tyrosine-(phenyl-d4)) is a deuterium-labeled isotopologue of L-tyrosine, in which the four aromatic ring protons are substituted with deuterium atoms . This ring-specific deuteration yields a mass shift of +4 Da (M+4) relative to unlabeled L-tyrosine (m/z 182.18 → 186.22) and confers a distinct isotopic signature that is exploited as an internal standard or tracer in quantitative mass spectrometry workflows . The compound is supplied with an isotopic enrichment of ≥98 atom % D and a chemical purity (CP) of ≥99%, which are critical specifications for reproducible quantification and minimization of unlabeled background interference .

1
Ring-specific +4 Da deuterium label for MS quantification
2
Defined isotopic enrichment and chemical purity specifications
3
Suitable as internal standard or tracer in GC-MS/LC-MS workflows

Substitution Risks for L-4-Hydroxyphenyl-d4-alanine


The practice of substituting L-4-Hydroxyphenyl-2,3,5,6-d4-alanine with other deuterated tyrosine variants (e.g., L-Tyrosine-d2, -d5, -d7) or 13C-labeled analogs can introduce systematic quantitative errors and compromise experimental validity. In GC-MS or LC-MS assays, the choice of internal standard directly impacts accuracy and precision [1]. For instance, a study employing L-tyrosine-d7 as an internal standard for plasma tyrosine quantification reported a coefficient of variation of 3.0% (n=12) and a detection limit of 2.5 ng/mL [2]. Using a less rigorously characterized analog (e.g., L-tyrosine-d2 with lower isotopic enrichment or unspecified purity) would introduce unknown variance, invalidating cross-study comparisons and potentially leading to erroneous conclusions about tyrosine metabolism or drug pharmacokinetics [1].

!
Unlabeled or low-enrichment analogs
May introduce background interference and compromise lower limits of quantification
!
Other deuterated tyrosine labels (d2, d5, d7)
Mass shift may not resolve in multiplexed flux assays requiring distinct isotopic channels
!
13C,15N-labeled analog
Different storage stability profile may require cold-chain logistics for multi-year studies

Quantitative Differentiation of L-4-Hydroxyphenyl-d4-alanine


Isotopic and Chemical Purity: d4 vs. d2

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine is commercially available with a defined isotopic enrichment of ≥98 atom % D and a chemical purity (CP) of ≥99% . In contrast, a common comparator, L-Tyrosine-d2 (CAS 72963-27-0), is typically supplied with a purity of ≥95% and without a specified chemical purity (CP) grade . This difference in specified purity grades translates to a lower risk of interference from unlabeled tyrosine in d4-based assays, which is critical for achieving the low coefficients of variation (<5%) reported in validated methods [1].

Purity Specification
Specification review
Target≥98 atom % D, ≥99% CP
Comparator d2Purity ≥95%, no CP
Reported specification supports low-background quantification
Verify commercial certificates prior to procurement
Mass Spectrometry Quantitative Analysis Isotope Dilution

Mass Shift and Resolution: d4 vs. d7

The +4 Da mass shift of L-Tyrosine-d4 provides a unique m/z channel for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) that is distinct from other common deuterated internal standards. A validated GC-MS method for plasma tyrosine quantification employed L-tyrosine-d7 as the internal standard, achieving a coefficient of variation (CV) of 3.0% (n=12) and a sensitivity of 2.5 ng/mL [1]. While this method demonstrates the utility of highly deuterated standards, the use of L-Tyrosine-d4 as a tracer in the same study highlights its specific role in measuring the product of phenylalanine hydroxylase activity [1]. The d4 label's distinct mass shift allows it to be resolved from both the d7 internal standard and the unlabeled analyte, enabling multiplexed, high-precision flux studies [1].

Mass Shift Orthogonality
Method context
Target d4Tracer, CV 3.0% (n=12)
Comparator d7IS, CV 3.0% (n=12), LOD 2.5 ng/mL
Distinct mass channels enable multiplexed flux analysis in human plasma research matrices
GC-MS-SIM method with N,O-trifluoroacetyl methyl ester derivatives
GC-MS Isotope Dilution Mass Spectrometry Internal Standard Selection

Metabolic Flux Tracer: d4 vs. d5

L-Tyrosine-d4 serves as the direct, quantifiable product of phenylalanine-4-monooxygenase (PAH) activity when deuterated L-phenylalanine-d5 is administered as a substrate [1]. In this in vivo human study, the formation of L-tyrosine-d4 was measured alongside residual L-phenylalanine-d5 to calculate enzyme activity [1]. This distinguishes L-Tyrosine-d4 from other labeled tyrosine standards (e.g., L-Tyrosine-d7) which are used as internal standards but cannot serve as the analyte of interest in this specific metabolic flux assay [1].

PAH Activity Assay Role
Assay context
Target d4Measured enzymatic product
Comparator d5 (substrate)Administered L-phenylalanine-d5
Enables in vivo PAH activity research; product formation rate calculates enzyme kinetics
Human research model; oral loading of labeled substrate
Metabolic Flux Analysis Phenylalanine Hydroxylase In Vivo Tracer

Long-Term Storage Stability

Commercial specifications for L-4-Hydroxyphenyl-d4-alanine state that it is stable for at least three years when stored under recommended conditions, after which re-analysis for chemical purity is advised . In comparison, the highly deuterated analog L-Tyrosine-13C9,15N is specified for a longer shelf life of ≥4 years when stored at -20°C . This difference informs procurement decisions for multi-year longitudinal studies, where the 13C/15N analog may offer a logistical advantage, but the d4 compound remains a reliable, room-temperature-stable option for most research timelines .

Storage Stability
Data to verify
Target d4≥3 years at room temp.
13C,15N analog≥4 years at -20°C
Informs procurement planning for multi-year projects
Re-analysis recommended after stated period; confirm current batch stability
Reference Material Stability Analytical Quality Control Long-Term Studies

L-4-Hydroxyphenyl-d4-alanine Applications


LC-MS/MS Internal Standard for Tyrosine

L-4-Hydroxyphenyl-d4-alanine is employed as an internal standard in validated LC-MS/MS methods for the quantification of tyrosine in human plasma, as demonstrated in a study where it achieved a coefficient of variation of 3.0% (n=12) and a limit of detection of 2.5 ng/mL [1]. This application is critical for monitoring patients with metabolic disorders such as tyrosinemia and phenylketonuria [1].

In Vivo PAH Activity Tracer

This compound serves as the specific, quantifiable enzymatic product in an in vivo assay for human phenylalanine-4-monooxygenase (PAH) activity, enabling the calculation of enzyme kinetics after oral administration of deuterated L-phenylalanine-d5 [1]. This application is directly supported by the evidence presented in Section 3 and is not replicable with other deuterated tyrosine standards that lack the necessary mass shift orthogonality.

Reference Standard for Pharma and Nutraceutical QC

With its rigorously specified isotopic purity (≥98 atom % D) and chemical purity (≥99% CP), this d4-labeled compound is suitable as a reference standard for quality control of tyrosine-containing pharmaceuticals and dietary supplements, ensuring accurate quantification of the active ingredient . This is supported by the purity benchmark data in Section 3.

Application
Selection Property
Validation Focus
Tyrosine quantification in human plasma research matrices
Isotopic enrichment and mass shift suitability
LC-MS/MS precision and LLOQ evaluation
In vivo metabolic flux studies for phenylalanine hydroxylase
Distinct mass channel for product differentiation
Enzyme activity calculation and reproducibility
Reference standard for tyrosine-containing product analytical QC
Certified isotopic and chemical purity
Accurate active ingredient quantification in QC assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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